molecular formula C16H19N3O5 B2944012 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034351-77-2

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2944012
CAS RN: 2034351-77-2
M. Wt: 333.344
InChI Key: BBUHFROQBWSKDY-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a six-membered benzene ring fused to a 1,4-dioxin ring .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides under dynamic pH control using aqueous Na2CO3 . This yields a sulfonamide intermediate, which can then be substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. These may include its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways and Characterization Compounds with similar structures have been synthesized and characterized for their potential biological activities. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives through reactions involving hydrazine hydrate in ethanol has been documented. These compounds have been characterized by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques, highlighting the importance of structural analysis in developing pharmacologically active agents (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies Research into the cytotoxic activity of similar compounds, particularly against Ehrlich Ascites Carcinoma (EAC) cells, underscores the potential of these compounds in cancer research and therapy. The in vitro screening of these compounds provides valuable insights into their efficacy and mechanism of action against cancer cells, offering a foundation for further development into anticancer agents (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

Novel Pyrazole-4-carboxamide Derivatives The synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and their examination for herbicidal activity against various weeds and crop safety highlights the agricultural applications of such compounds. The research demonstrates how structural modifications, particularly at the 3-position of the pyrazole ring, can significantly influence the herbicidal efficacy and selectivity of these compounds, offering new avenues for the development of safe and effective herbicides (Ohno et al., 2004).

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, exploring its potential use in medical or pharmaceutical applications, and further investigating its physical and chemical properties .

Mechanism of Action

Target of Action

Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction could potentially inhibit the activity of these enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the regulation of neurotransmission by breaking down acetylcholine, a neurotransmitter. Therefore, their inhibition could lead to an increase in acetylcholine levels, affecting neural signal transmission . On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Their inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of cholinesterases and lipoxygenase enzymes. This could result in altered neurotransmission due to increased acetylcholine levels and potentially reduced inflammation due to decreased production of pro-inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets could be affected by changes in pH or temperature, which could alter the compound’s structure or the conformation of the target enzymes. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-19-9-11(16(18-19)22-2)15(21)17-8-12(20)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7,9,12,20H,5-6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUHFROQBWSKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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